3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
CAS No.: 216765-95-6
Cat. No.: VC2089655
Molecular Formula: C8H8BrF3N2
Molecular Weight: 269.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 216765-95-6 |
|---|---|
| Molecular Formula | C8H8BrF3N2 |
| Molecular Weight | 269.06 g/mol |
| IUPAC Name | 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C8H8BrF3N2/c1-14(2)7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,1-2H3 |
| Standard InChI Key | FUNDGOBXPPEITN-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C(C=C(C=N1)C(F)(F)F)Br |
| Canonical SMILES | CN(C)C1=C(C=C(C=N1)C(F)(F)F)Br |
Introduction
Chemical Identity and Structure
3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine compound featuring three key functional groups: a bromine substituent at position 3, a dimethylamino group at position 2, and a trifluoromethyl group at position 5. This structural arrangement contributes to its valuable properties as a synthetic intermediate.
Basic Identification Parameters
The compound is unambiguously identified through several standard parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 216765-95-6 |
| Molecular Formula | C₈H₈BrF₃N₂ |
| Molecular Weight | 269.06 g/mol |
| PubChem CID | 22000225 |
| MDL Number | MFCD18384845 |
The presence of both electron-donating (dimethylamino) and electron-withdrawing (trifluoromethyl) groups creates an interesting electronic distribution within the molecule, influencing its reactivity patterns and potential applications in various chemical transformations .
Structural Features
The pyridine core of this molecule provides nitrogen-containing heterocyclic architecture that is prevalent in many pharmaceutically active compounds. The three functional groups attached to this core each serve specific purposes:
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The bromine atom at position 3 acts as an excellent leaving group for various coupling reactions, particularly palladium-catalyzed transformations
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The dimethylamino group at position 2 provides nucleophilic character and potential hydrogen bonding interactions
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The trifluoromethyl group at position 5 enhances metabolic stability and lipophilicity
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is crucial for its effective utilization in chemical research and synthesis.
Chemical Reactivity
The reactivity of this compound is primarily determined by:
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The electrophilic character at the bromine-substituted carbon (C-3), making it suitable for nucleophilic substitution and coupling reactions
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The basic character of the dimethylamino group, which can participate in hydrogen bonding or act as a nucleophile
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The electron-withdrawing effect of the trifluoromethyl group, which influences the electron distribution across the pyridine ring
This combination of features makes the compound particularly valuable in complex organic synthesis pathways, especially in the construction of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands.
Synthesis Methods
Palladium-Catalyzed Amination
The most common synthesis route for 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine involves palladium-catalyzed amination reactions. This approach typically begins with 2-bromo-5-(trifluoromethyl)pyridine as the starting material.
The general synthetic route can be summarized as follows:
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Preparation of the starting material (2-bromo-5-(trifluoromethyl)pyridine)
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Palladium-catalyzed amination using a catalyst system such as Pd(dba)₂/BINAP
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Introduction of the dimethylamino group through reaction with appropriate aromatic amines
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Purification and isolation of the final product
The reaction typically requires optimized conditions to achieve high yields and purity, including careful control of temperature, solvent selection, and catalyst loading.
Applications in Chemical Research
Role in Drug Discovery
3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine serves as a versatile intermediate in drug discovery due to its unique structural features. The compound's value stems from:
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The potential for further functionalization at the bromine position
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The metabolic stability conferred by the trifluoromethyl group
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The dimethylamino functionality that can participate in binding interactions with biological targets
These properties make it particularly useful in the development of compounds with specific pharmacological profiles.
Synthetic Applications
The primary synthetic utility of this compound lies in the preparation of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands. These ligands have found applications in:
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Coordination chemistry and catalysis
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Development of novel bioactive molecules
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Construction of functional materials with unique properties
The bromine substituent provides a convenient handle for further transformations, including cross-coupling reactions that enable the construction of more complex molecular architectures.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
The compound carries the signal word "Warning" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
| Precautionary Statement | Description |
|---|---|
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell |
Appropriate laboratory safety equipment and procedures should be employed when working with this compound .
Structural Analogs and Related Compounds
Comparison with Related Compounds
Several structurally related compounds share similarities with 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine, including:
| Compound | CAS Number | Similarity Features |
|---|---|---|
| 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | 89810-01-5 | Differs in halogen (Cl vs. Br) and amine (monomethyl vs. dimethyl) |
| 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | 79456-30-7 | Lacks the N,N-dimethyl substitution |
| N-Methyl-5-(trifluoromethyl)pyridin-2-amine | 937602-15-8 | Lacks the bromine substituent and has only one methyl on nitrogen |
| 5-(Trifluoromethyl)pyridin-2-amine | 74784-70-6 | Lacks both bromine and N-methyl substitutions |
These structural analogs demonstrate the versatility of this scaffold and the potential for developing a library of related compounds with tuned properties .
Structure-Property Relationships
The modifications in the basic structure of these pyridine derivatives result in distinct changes to their physicochemical properties:
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Replacement of bromine with chlorine typically decreases molecular weight while maintaining similar reactivity patterns
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Variation in the amine substituent (primary, secondary, or tertiary) affects basicity, hydrogen bonding capability, and steric environment
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The constant presence of the trifluoromethyl group across these analogs maintains certain common properties such as enhanced lipophilicity and metabolic stability
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